molecular formula C15H15F3N4O2 B12926443 4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- CAS No. 42055-78-7

4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12926443
CAS No.: 42055-78-7
M. Wt: 340.30 g/mol
InChI Key: LIPICLBLILGSAG-UHFFFAOYSA-N
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Description

4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- (CAS: 42055-79-8) is a pyrimidine derivative featuring a hydroxamic acid moiety (N-hydroxy acetamide) and distinct substituents at positions 2 and 6 of the pyrimidine ring. The 2-position is substituted with a 3-(trifluoromethyl)phenyl group, while the 6-position carries a dimethylamino group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a candidate for therapeutic applications requiring prolonged bioavailability .

Properties

CAS No.

42055-78-7

Molecular Formula

C15H15F3N4O2

Molecular Weight

340.30 g/mol

IUPAC Name

2-[6-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]-N-hydroxyacetamide

InChI

InChI=1S/C15H15F3N4O2/c1-22(2)12-7-11(8-13(23)21-24)19-14(20-12)9-4-3-5-10(6-9)15(16,17)18/h3-7,24H,8H2,1-2H3,(H,21,23)

InChI Key

LIPICLBLILGSAG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=C1)CC(=O)NO)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrimidine derivatives with dimethylamine and trifluoromethyl-substituted benzene derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent extraction, crystallization, and purification steps are also integral to the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide variety of functionalized pyrimidine derivatives .

Scientific Research Applications

4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and other diseases.

    Medicine: Explored for its therapeutic potential in treating various conditions, including cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt critical pathways involved in disease progression, such as cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs vary primarily in substituents at positions 2, 4, 5, and 6 of the pyrimidine core. Below is a comparative analysis:

Compound Name (CAS/Reference) Position 2 Substituent Position 6 Substituent Functional Group Key Structural Notes
Target Compound (42055-79-8) 3-(Trifluoromethyl)phenyl Dimethylamino Hydroxamic acid Compact amine; high metabolic stability
6-(Hexahydroazepin-1-yl) analog (42055-80-1) 3-(Trifluoromethyl)phenyl Hexahydroazepin-1-yl Hydroxamic acid Larger amine ring; increased lipophilicity
N-(2-Fluorophenyl) derivative Phenyl Methyl Aminomethyl, Fluorophenyl Antibacterial/antifungal activity; intramolecular H-bonds
Methyl carboxylate derivative N-Methyl-N-(methylsulfonyl)amino Isopropyl Carboxylate ester Sulfonamide group; potential protease inhibition

Physicochemical Properties

Property Target Compound Hexahydroazepin-1-yl Analog N-(2-Fluorophenyl) Derivative
LogP (Predicted) ~3.5 (high due to CF₃) ~4.2 (azepine increases lipophilicity) ~2.8 (polar fluorophenyl)
Solubility Moderate (hydroxamic acid) Low Low (crystalline structure)
Metabolic Stability High (CF₃ resists oxidation) Moderate Variable (depends on substituents)

Pharmacokinetics

  • Target Compound: The dimethylamino group balances polarity and lipophilicity, aiding membrane permeability. The trifluoromethyl group reduces oxidative metabolism, prolonging half-life .
  • Piperidin-1-yl Analog (): A six-membered amine ring may improve metabolic stability compared to the target’s dimethylamino group but could reduce solubility .

Key Research Findings

  • Hydrogen Bonding : Analogous to the N-(2-fluorophenyl) derivative , the target compound’s hydroxamic acid likely participates in H-bonding, critical for target engagement.
  • Trifluoromethyl Impact : The 3-(trifluoromethyl)phenyl group, shared with and compounds, enhances binding to hydrophobic enzyme pockets .
  • Amine Substituent Effects: Dimethylamino (target) vs. hexahydroazepin-1-yl () alters steric bulk and electron-donating capacity, influencing enzyme affinity .

Biological Activity

4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its antimicrobial and anticancer effects, supported by data from various studies.

Synthesis and Characterization

The synthesis of pyrimidine derivatives typically involves methods such as Claisen–Schmidt condensation. The synthesized compounds are characterized using techniques like IR spectroscopy, NMR, and mass spectrometry to confirm their structures and purity.

Antimicrobial Activity

The antimicrobial potential of 4-Pyrimidineacetamide derivatives has been evaluated against various bacterial and fungal strains. In a study examining bis-pyrimidine acetamides, the synthesized compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values were determined using the tube dilution technique.
  • Compounds demonstrated superior activity compared to reference drugs such as cefadroxil (antibacterial) and fluconazole (antifungal).
  • The presence of electron-withdrawing groups on the phenyl ring was found to enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound IDTarget OrganismMIC (µmol/mL)Reference DrugReference Drug MIC (µmol/mL)
12Staphylococcus aureus1.5Cefadroxil2.0
16Escherichia coli2.0Cefadroxil2.5
18Candida albicans0.8Fluconazole1.0

Anticancer Activity

The anticancer properties of the compound were assessed against human colorectal carcinoma (HCT116) cell lines using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited promising anticancer activity.

Key Findings:

  • Compounds with specific structural modifications showed enhanced anticancer activity compared to standard treatments like 5-fluorouracil.
  • The IC50 values for selected compounds were significantly lower than that of the reference drug, indicating higher potency.

Table 2: Anticancer Activity of Pyrimidine Derivatives

Compound IDCell LineIC50 (µmol/mL)Reference DrugReference Drug IC50 (µmol/mL)
12HCT1160.745-Fluorouracil7.67
16HCT1160.985-Fluorouracil7.67
18HCT1160.735-Fluorouracil7.67

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine acetamides can often be correlated with their chemical structure. The presence of functional groups such as dimethylamino and hydroxy groups at specific positions has been shown to play a critical role in enhancing both antimicrobial and anticancer activities.

Notable Observations:

  • Compounds with trifluoromethyl substituents exhibited improved activity due to increased lipophilicity and potential interactions with biological targets.
  • The arrangement of substituents on the pyrimidine ring influences the overall biological profile, making SAR studies essential for future drug design.

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a derivative similar to 4-Pyrimidineacetamide showed significant inhibition against multi-drug resistant strains of bacteria, suggesting its potential role in treating infections where conventional antibiotics fail.
  • Cancer Treatment : Clinical trials involving pyrimidine derivatives have reported favorable outcomes in patients with colorectal cancer, particularly those who did not respond well to standard chemotherapy regimens.

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